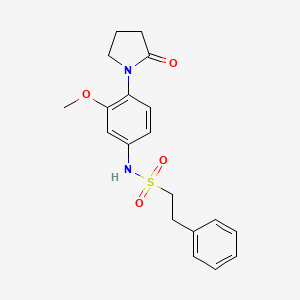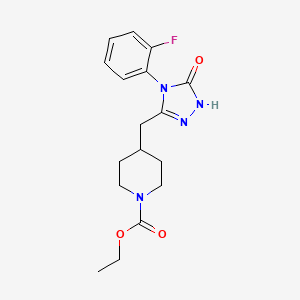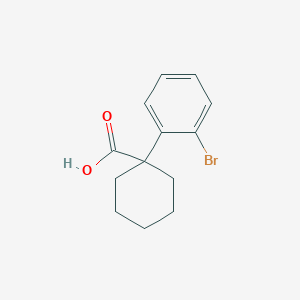
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as MP-10, is a compound that has been extensively studied for its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors.
Aplicaciones Científicas De Investigación
Neuroprotective Agent
This compound has been identified as a potential neuroprotective agent. It could be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its mechanism of action involves the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in the progression of these conditions .
Anti-neuroinflammatory Agent
The anti-neuroinflammatory properties of this compound make it a candidate for addressing neuroinflammation, which is a common pathological feature in disorders such as Alzheimer’s disease and Parkinson’s disease. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .
Metabotropic Glutamate Receptor Antagonist
As a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), this compound has applications in the study of various physiological and pathological processes. mGluR5 is involved in synaptic plasticity, learning, memory, and is implicated in numerous neurological disorders.
Material Synthesis
The unique structure of this compound allows for its use in material synthesis. It can be employed in the development of new materials with potential applications in electronics, photonics, and nanotechnology.
Drug Discovery
Due to its intricate structure and versatile properties, this compound is valuable in drug discovery. It can serve as a scaffold for the development of new therapeutic agents, particularly in targeting receptors and enzymes within the central nervous system.
Organic Synthesis
This compound can be used as a building block in organic synthesis. Its reactivity and stability under various conditions make it suitable for constructing complex molecular architectures, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Analytical Benchmarking
In analytical chemistry, this compound can be used as a standard or reference material due to its well-defined physical and chemical properties. It can help in the calibration of instruments and validation of analytical methods.
Chemical Education
Lastly, due to its multifaceted applications and the complexity of its synthesis, this compound can be used as a teaching tool in chemical education. It provides a practical example of how chemical principles are applied in research and industry.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-14-16(9-10-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQRDPVJCIXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)
![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)





![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)
![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)